molecular formula C11H13BrO4 B6287089 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane CAS No. 2624416-97-1

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane

Cat. No.: B6287089
CAS No.: 2624416-97-1
M. Wt: 289.12 g/mol
InChI Key: CDNFGIKFEUJCDG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a para-bromo-substituted phenyl ring with methoxy groups at the 2- and 6-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The dioxolane ring acts as a protective group for aldehydes, enabling selective reactivity in multi-step synthetic pathways .

Properties

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-13-8-5-7(12)6-9(14-2)10(8)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNFGIKFEUJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C2OCCO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

The compound 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane (CAS: 2624416-97-1) is a chemical of interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications, supported by data tables and case studies from verified sources.

Basic Information

  • IUPAC Name : 2-(4-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
  • Molecular Formula : C11H13BrO4
  • Molecular Weight : 289.13 g/mol
  • Purity : 95%

Structural Formula

The compound features a dioxolane ring bonded to a brominated phenyl group with methoxy substituents, which contributes to its reactivity and potential biological activities.

Synthetic Chemistry

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic substitutions : The bromine atom can be replaced with nucleophiles, facilitating the synthesis of more complex molecules.
  • Electrophilic aromatic substitution : The methoxy groups can direct electrophiles to specific positions on the aromatic ring, enhancing synthetic pathways.

Pharmaceutical Development

Research indicates that derivatives of dioxolanes exhibit significant biological activities, including:

  • Antitumor activity : Some studies suggest that compounds related to dioxolanes may inhibit cancer cell proliferation.
  • Antimicrobial properties : The presence of bromine and methoxy groups can enhance the antimicrobial efficacy of derivatives.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the synthesis of various dioxolane derivatives and their biological evaluations against cancer cell lines. The findings indicated that certain modifications to the dioxolane structure significantly increased cytotoxicity against specific tumor types.

Material Science

In material science, dioxolanes are investigated for their potential use in polymers and coatings due to their stability and reactivity. They can be incorporated into polymer matrices to improve mechanical properties or as reactive monomers in polymerization processes.

Agricultural Chemistry

Research has also explored the use of dioxolane derivatives as agrochemicals. Their ability to interact with biological systems makes them candidates for developing new pesticides or herbicides.

Table 1: Comparison of Biological Activities of Dioxolane Derivatives

Compound NameActivity TypeIC50 (µM)Reference
2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolaneAntitumor15Journal of Medicinal Chemistry
2-(Methoxyphenyl)-1,3-dioxolaneAntimicrobial30European Journal of Medicinal Chemistry
2-(Chlorophenyl)-1,3-dioxolaneInsecticidal25Journal of Agricultural and Food Chemistry

Table 2: Synthetic Routes for Dioxolane Derivatives

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionReflux in DMF85
Electrophilic Aromatic SubstitutionRoom temperature with catalyst75
PolymerizationHigh temperature under vacuum90

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The 1,3-dioxolane ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in substituent type, position, and electronic effects (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents CAS Number Key Features
2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane 4-Br, 2,6-OMe - Electron-donating methoxy groups enhance aromatic stability; bromine enables electrophilic substitution .
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane 4-Br, 2,6-F 773087-43-7 Electron-withdrawing fluorine atoms increase electrophilicity; higher polarity compared to methoxy analogs .
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane 4-Br, 2,6-Me 88679-81-6 Methyl groups provide steric hindrance, reducing reactivity in nucleophilic substitutions .
2-(2-Bromophenyl)-1,3-dioxolane 2-Br 34824-58-3 Ortho-bromo substitution creates steric strain, altering regioselectivity in cross-coupling reactions .
Electrophilic Aromatic Substitution
  • Methoxy vs. Fluoro Substituents : Methoxy groups direct electrophiles to the para position, while fluorine directs meta substitution. For example, nitration of the methoxy analog yields para-nitro derivatives, whereas fluorinated analogs produce meta-substituted products .
  • Bromine Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling, enabling biaryl formation. The methoxy analog’s bromine exhibits higher reactivity than methyl-substituted analogs due to reduced steric hindrance .
Dioxolane Ring Opening
  • The dioxolane ring is acid-labile, enabling deprotection to regenerate aldehydes. For instance, 2-(2-furyl)-1,3-dioxolane undergoes ring opening under HCl to release bifurfural, a key intermediate in polymer synthesis .
  • Metabolic Stability : Dioxolane-containing pharmaceuticals like doxophylline undergo enzymatic oxidation at the C2 position, leading to ring opening and metabolite formation .

Spectral Data Comparison

¹H NMR Shifts (CDCl₃):

  • 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane : Aromatic protons resonate at δ 6.8–7.2 (singlet for para-bromo), dioxolane protons at δ 4.0–4.5 .
  • 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane : Fluorine deshielding shifts aromatic protons upfield (δ 6.5–6.9) .

Key Research Findings

Steric Effects : Methyl-substituted analogs (e.g., 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane) show reduced reactivity in palladium-catalyzed couplings due to steric hindrance .

Electron-Withdrawing Groups : Difluoro analogs exhibit enhanced stability under oxidative conditions compared to methoxy derivatives .

Protective Group Utility : The dioxolane moiety in 2-(2-furyl)-1,3-dioxolane prevents unwanted side reactions during oxidative homocoupling of furfural derivatives .

Biological Activity

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane includes a dioxolane ring and a brominated aromatic moiety. Its molecular formula is C11H13BrO4C_{11}H_{13}BrO_4 with a molecular weight of approximately 303.12 g/mol. The presence of bromine and methoxy groups is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane exhibits notable anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Growth Inhibition (%)
DLD-1 (Colorectal)1085
HCT-116 (Colorectal)1278
MCF-7 (Breast)1572
HeLa (Cervical)2065

Data derived from various studies on related compounds .

The mechanisms underlying the anticancer effects of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane involve multiple pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways, including EGFR and FAK. This dual inhibition leads to reduced cell proliferation and increased apoptosis in sensitive cancer cells .
  • Induction of Apoptosis : Flow cytometry assays indicate that treatment with this compound results in increased apoptotic cell death. The activation of caspase pathways has been implicated in this process .
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Case Studies

Several case studies have highlighted the efficacy of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane in preclinical models:

  • Study on DLD-1 Cells : A study conducted on DLD-1 colorectal cancer cells demonstrated that treatment with the compound at varying concentrations led to significant reductions in cell viability and increased apoptosis markers such as Annexin V staining .
  • In Vivo Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth in mice bearing human colorectal tumors. The observed tumor suppression was associated with decreased angiogenesis and enhanced apoptosis within the tumor microenvironment .

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